molecular formula C26H24N4O5 B6572386 ethyl 2-(2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 921544-71-0

ethyl 2-(2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate

Cat. No.: B6572386
CAS No.: 921544-71-0
M. Wt: 472.5 g/mol
InChI Key: GXOWGSIAFNHZOM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C26H24N4O5 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.17466988 g/mol and the complexity rating of the compound is 797. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a pyrido[3,2-d]pyrimidine core combined with an ethyl benzoate moiety. Its structural complexity contributes to its potential interactions with various biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. By inhibiting DHFR, the compound could potentially disrupt DNA replication and repair mechanisms in cancer cells .
  • Targeting Kinases : The compound may also interact with tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. This interaction can lead to the inhibition of tumor growth and metastasis .

Anticancer Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit notable anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that compounds with similar structures can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest .
  • Synergistic Effects : this compound may enhance the efficacy of existing chemotherapeutics through combination therapies.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate:

  • Inhibition of Microbial Growth : Compounds within this class have shown activity against various bacterial strains and fungi by disrupting cellular processes essential for microbial survival.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on DHFR Inhibition : A recent investigation highlighted the effectiveness of pyridopyrimidine derivatives in inhibiting DHFR with high affinity. This inhibition was linked to reduced levels of tetrahydrofolate necessary for nucleotide synthesis in cancer cells .
  • Anticancer Compound Screening : A drug library screening identified novel compounds with similar structures that exhibited potent anticancer activity against multicellular spheroids representing solid tumors. This suggests the potential for this compound to be developed as an effective anticancer agent .

Comparative Analysis

Compound NameBiological ActivityKey Features
Ethyl 7-cyclopropyl-1-methyl-3-[(4-methylphenyl)methyl]-2,4-dioxo-pyrido[2,3-d]pyrimidineInhibits DHFR; AnticancerSimilar structural motif
Ethyl 1-methyl-2,4-dioxo-pyrido[3,2-d]pyrimidineAntimicrobial; AnticancerExhibits broad-spectrum activity

Properties

IUPAC Name

ethyl 2-[[2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5/c1-3-35-25(33)19-7-4-5-8-20(19)28-22(31)16-29-21-9-6-14-27-23(21)24(32)30(26(29)34)15-18-12-10-17(2)11-13-18/h4-14H,3,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOWGSIAFNHZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)C)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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